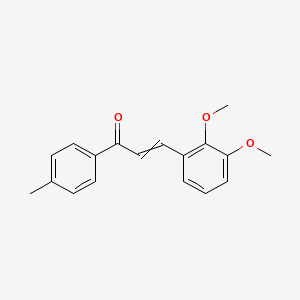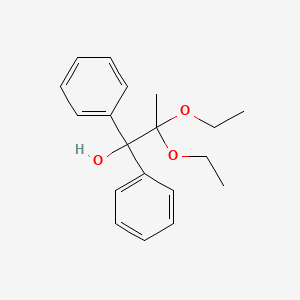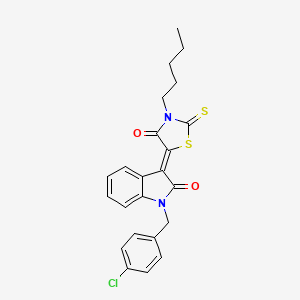
9,10-Bis(chloromethyl)-1,2,3,4,5,6,7,8-octahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(chloromethyl)-1,2,3,4,5,6,7,8-octahydrophenanthrene is a chemical compound with the molecular formula C16H22Cl2 This compound is a derivative of phenanthrene, where the 9 and 10 positions are substituted with chloromethyl groups, and the phenanthrene ring is fully hydrogenated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(chloromethyl)-1,2,3,4,5,6,7,8-octahydrophenanthrene typically involves the chloromethylation of 1,2,3,4,5,6,7,8-octahydrophenanthrene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis(chloromethyl)-1,2,3,4,5,6,7,8-octahydrophenanthrene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
9,10-Bis(chloromethyl)-1,2,3,4,5,6,7,8-octahydrophenanthrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential in creating new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 9,10-Bis(chloromethyl)-1,2,3,4,5,6,7,8-octahydrophenanthrene involves its ability to undergo various chemical reactions due to the presence of reactive chloromethyl groups. These groups can interact with nucleophiles, leading to the formation of new bonds and the modification of the compound’s structure. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(chloromethyl)anthracene: Similar structure but lacks the hydrogenation of the phenanthrene ring.
9,10-Bis(bromomethyl)anthracene: Bromine atoms instead of chlorine atoms.
9,10-Dimethylphenanthrene: Methyl groups instead of chloromethyl groups.
Uniqueness
9,10-Bis(chloromethyl)-1,2,3,4,5,6,7,8-octahydrophenanthrene is unique due to the complete hydrogenation of the phenanthrene ring, which imparts different chemical and physical properties compared to its non-hydrogenated counterparts
Propiedades
Número CAS |
26765-64-0 |
|---|---|
Fórmula molecular |
C16H20Cl2 |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
9,10-bis(chloromethyl)-1,2,3,4,5,6,7,8-octahydrophenanthrene |
InChI |
InChI=1S/C16H20Cl2/c17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18/h1-10H2 |
Clave InChI |
HCZDUDHCWFXGAS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C(=C3CCCCC3=C2C1)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetic acid](/img/structure/B11964163.png)
![(5Z)-3-ethyl-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964164.png)
![5-(2-furyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964165.png)
![(5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964170.png)



